molecular formula C26H33NO3 B11110281 Cyclododecyl 2-[(phenylcarbonyl)amino]benzoate

Cyclododecyl 2-[(phenylcarbonyl)amino]benzoate

Cat. No.: B11110281
M. Wt: 407.5 g/mol
InChI Key: BCSXFRBAUFKUEZ-UHFFFAOYSA-N
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Description

Cyclododecyl 2-(benzoylamino)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a cyclododecyl group attached to a benzoylamino benzoate moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclododecyl 2-(benzoylamino)benzoate typically involves the esterification of 2-(benzoylamino)benzoic acid with cyclododecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of cyclododecyl 2-(benzoylamino)benzoate may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclododecyl 2-(benzoylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cyclododecyl 2-(benzoylamino)benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity. These interactions are crucial in its role as a ligand in biochemical assays and as a template in molecularly imprinted polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclododecyl 2-(benzoylamino)benzoate is unique due to its cyclododecyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific molecular recognition and interaction capabilities .

Properties

Molecular Formula

C26H33NO3

Molecular Weight

407.5 g/mol

IUPAC Name

cyclododecyl 2-benzamidobenzoate

InChI

InChI=1S/C26H33NO3/c28-25(21-15-9-8-10-16-21)27-24-20-14-13-19-23(24)26(29)30-22-17-11-6-4-2-1-3-5-7-12-18-22/h8-10,13-16,19-20,22H,1-7,11-12,17-18H2,(H,27,28)

InChI Key

BCSXFRBAUFKUEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)OC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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